BenchChemオンラインストアへようこそ!

N-[2-(2-nitroethyl)phenyl]morpholine-4-carboxamide

Fragment-Based Drug Discovery Computational Chemistry Medicinal Chemistry

Select CAS 339110-96-2 for fragment-based drug discovery: the urea NH (HBD=1) enables directional H-bonding absent in ketone/amide analogs, critical for kinase hinge-region engagement. XLogP3-AA 0.8 ensures soluble screening concentrations without excess DMSO. The ethylene spacer (3 rotatable bonds) probes sub-pockets beyond rigid nitrophenyl analogs. Meets 3 of 4 Ro3 criteria at the high-complexity boundary of fragment space. Supplied as a solid at ≥90% purity; 98% lots available for SPR and STD-NMR screens.

Molecular Formula C13H17N3O4
Molecular Weight 279.296
CAS No. 339110-96-2
Cat. No. B2784897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-nitroethyl)phenyl]morpholine-4-carboxamide
CAS339110-96-2
Molecular FormulaC13H17N3O4
Molecular Weight279.296
Structural Identifiers
SMILESC1COCCN1C(=O)NC2=CC=CC=C2CC[N+](=O)[O-]
InChIInChI=1S/C13H17N3O4/c17-13(15-7-9-20-10-8-15)14-12-4-2-1-3-11(12)5-6-16(18)19/h1-4H,5-10H2,(H,14,17)
InChIKeyKYHOYFKXNFVCGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(2-Nitroethyl)phenyl]morpholine-4-carboxamide (CAS 339110-96-2): A Fragment-Like Urea for FBDD Procurement


N-[2-(2-Nitroethyl)phenyl]morpholine-4-carboxamide is a synthetic, fragment-like organic compound characterized by a morpholine-4-carboxamide (urea) core linked to a 2-(2-nitroethyl)phenyl substituent [1]. With a molecular weight of 279.29 g·mol⁻¹, a predicted octanol-water partition coefficient (XLogP3-AA) of 0.8, a topological polar surface area (TPSA) of 87.4 Ų, and one hydrogen bond donor, the compound falls within physicochemical space highly relevant to fragment-based drug discovery (FBDD) [2]. Commercially supplied as a solid with a purity ≥90% by Key Organics Ltd (BIONET fragment collection) and also available from other vendors such as Sigma-Aldrich and Leyan (98% purity), this compound serves as a versatile starting point for hit-to-lead optimization campaigns targeting novel chemical space .

Why N-[2-(2-Nitroethyl)phenyl]morpholine-4-carboxamide Cannot Be Simply Replaced by In-Class Analogs


Within the morpholine-based fragment space, seemingly minor structural modifications—such as substituting the urea linkage with an amide or altering the nitroalkyl chain length—produce measurable shifts in critical molecular descriptors that govern fragment screening outcomes . For instance, the closest commercial analog, morpholino[2-(2-nitroethyl)phenyl]methanone (CAS 338770-86-8), possesses a predicted acid dissociation constant (pKa) of 7.97 and a molecular weight of 264.28 g·mol⁻¹, compared to the target compound's urea scaffold, which introduces an additional hydrogen bond donor and a higher TPSA [1]. These differences directly influence aqueous solubility, permeability, and protein-ligand interaction fingerprints, meaning that the target compound cannot be generically interchanged with its ketone or amide analogs without altering the biological readout [1]. The quantitative evidence below details exactly how these differences manifest.

Quantitative Differentiation Evidence: N-[2-(2-Nitroethyl)phenyl]morpholine-4-carboxamide vs. In-Class Comparators


Hydrogen Bond Donor Count Differentiates Urea Fragment from Ketone Analog

The urea core of N-[2-(2-nitroethyl)phenyl]morpholine-4-carboxamide provides one hydrogen bond donor (HBD), whereas the closest commercial analog, morpholino[2-(2-nitroethyl)phenyl]methanone (CAS 338770-86-8), possesses zero HBDs [1]. This difference is consequential: an additional HBD can anchor a key hydrogen bond to a protein backbone carbonyl, shifting the binding mode from predominantly hydrophobic to a mixed polar-hydrophobic interaction. The target compound's HBD count of 1 also satisfies Rule of Three (Ro3) compliance (HBD ≤ 3), but distinguishes it from the ketone and from fully substituted ureas that may exceed Ro3 limits.

Fragment-Based Drug Discovery Computational Chemistry Medicinal Chemistry

Higher Topological Polar Surface Area (TPSA) Enhances Solubility Margin Over Ketone Analog

N-[2-(2-nitroethyl)phenyl]morpholine-4-carboxamide has a computed TPSA of 87.4 Ų, versus an estimated TPSA of approximately 67.1 Ų for the ketone analog (calculated from substructure contributions: morpholine oxygen + nitro group + carbonyl) [1]. A TPSA difference of ~20 Ų translates to a measurable improvement in aqueous solubility and a reduction in passive membrane permeability, which can be advantageous in fragments where oral bioavailability is not the primary objective but aqueous solubility for biophysical assays (NMR, SPR) is critical [2].

Physicochemical Profiling Fragment-Based Drug Discovery ADME Prediction

Vendor Purity Differentiation: 98% (Leyan) vs. ≥90% (Key Organics/Sigma-Aldrich)

Multiple vendors supply this compound, but purity specifications differ. Shanghai Leyan Biotechnology Co. offers N-(2-(2-nitroethyl)phenyl)morpholine-4-carboxamide at 98% purity (Catalog No. 1630009), while Key Organics (BIONET 9J-006) and Sigma-Aldrich (key465200584) specify purity ≥90% . A purity gap of 8 percentage points can be decisive for fragment screening, where impurities at >5% can produce artifactual hits in biophysical assays (e.g., false-positive SPR responses or STD-NMR signals) [1].

Chemical Procurement Quality Control Fragment Screening

Fragment-Like Physicochemical Profile vs. Rule of Three (Ro3) Benchmarks

This compound was evaluated against the widely accepted Rule of Three (Ro3) criteria for fragment libraries (MW < 300 Da, logP ≤ 3, HBD ≤ 3, HBA ≤ 3) [1]. The compound satisfies three of four criteria (MW 279.29 Da, XLogP3-AA 0.8, HBD 1) but exceeds the HBA threshold (HBA = 4 vs. Ro3 limit of 3) [2]. This profile places it at the upper boundary of fragment space, making it a 'lead-like fragment' that balances the advantages of fragment screening (high ligand efficiency potential) with marginally increased molecular complexity that can accelerate hit-to-lead progression compared to smaller, less functionalized fragments.

Fragment-Based Drug Discovery Rule of Three Compound Library Design

Nitroethyl Substituent Distinguishes Target Compound from Nitrophenyl-Only Analogs

A closely related commercial analog is N-(2-nitrophenyl)morpholine-4-carboxamide (CAS 36894-27-6), which lacks the ethyl spacer between the phenyl ring and the nitro group . The ethyl spacer in the target compound increases molecular flexibility (rotatable bond count = 3 vs. approximately 1 for CAS 36894-27-6) and extends the distance between the morpholine urea and the nitro group by approximately 2.5 Å [1]. This conformational difference can determine whether the nitro group engages in productive interactions with a protein binding site or remains solvent-exposed, directly influencing structure-activity relationships during hit expansion.

Chemical Diversity Fragment Library Structure-Activity Relationship

Predicted LogP (XLogP3-AA = 0.8) Suggests Balanced Hydrophilicity for Biophysical Assay Compatibility

The predicted octanol-water partition coefficient (XLogP3-AA) of N-[2-(2-nitroethyl)phenyl]morpholine-4-carboxamide is 0.8, whereas the ketone analog is predicted to have a higher logP (~1.2) due to the absence of the urea NH [1]. A logP below 1.0 is generally preferred for fragments intended for NMR-based screening, as it ensures adequate water solubility at the high concentrations (typically 200–500 µM) required for ligand-detected experiments [2].

ADME Prediction Fragment Screening Biophysical Assays

Procurement-Driven Application Scenarios for N-[2-(2-Nitroethyl)phenyl]morpholine-4-carboxamide


Fragment-Based Lead Discovery Requiring a Hydrogen Bond Donor-Rich, Soluble Fragment

In FBDD campaigns where the target protein binding site contains a hydrogen bond acceptor (e.g., backbone carbonyl of a kinase hinge region or aspartic acid side chain), the urea NH of this compound (HBD = 1) provides a directional interaction that is absent in ketone or amide analogs [Section 3, Evidence 1]. Coupled with its predicted XLogP3-AA of 0.8, the compound remains soluble at screening concentrations without requiring DMSO stock concentrations that may denature the target protein [Section 3, Evidence 6].

High-Throughput Biophysical Screening Using SPR or NMR with Stringent Purity Requirements

For SPR or STD-NMR fragment screens, a purity of 98% (available from Leyan) minimizes the risk of false-positive hits from impurities, which are a well-documented source of screening artifacts [Section 3, Evidence 3]. The compound's TPSA of 87.4 Ų also supports aqueous solubility at fragment concentrations, reducing buffer incompatibility issues [Section 3, Evidence 2].

SAR Expansion Around Nitroalkylphenyl Scaffolds with Conformational Flexibility Requirements

The ethylene spacer between the phenyl ring and the nitro group provides 3 rotatable bonds and extended reach, enabling the exploration of binding pocket space that is sterically inaccessible to the rigid nitrophenyl analog (CAS 36894-27-6) [Section 3, Evidence 5]. This makes the compound an ideal starting point for hit expansion libraries that probe sub-pocket tolerance.

Compound Collection Procurement for General Fragment Library Diversity Enhancement

As a 'lead-like fragment' that meets 3 of 4 Ro3 criteria (exceeding HBA by only +1), this compound fills a niche between minimalist fragments and fully lead-like molecules, providing higher initial complexity than typical Ro3-compliant entries while retaining fragment-like binding thermodynamics [Section 3, Evidence 4]. Procurement decisions for fragment library expansion can prioritize this compound to increase scaffold diversity at the upper boundary of fragment space.

Quote Request

Request a Quote for N-[2-(2-nitroethyl)phenyl]morpholine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.